molecular formula C4H4BrN3 B581339 6-Bromopyrimidin-4-amine CAS No. 1159818-57-1

6-Bromopyrimidin-4-amine

Cat. No. B581339
M. Wt: 174.001
InChI Key: ZHTZYBZECZEMFQ-UHFFFAOYSA-N
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Description

6-Bromopyrimidin-4-amine is a chemical compound with the molecular formula C4H4BrN3 . It has a molecular weight of 174 g/mol . The IUPAC name for this compound is 6-bromo-4-pyrimidinamine .


Molecular Structure Analysis

The InChI code for 6-Bromopyrimidin-4-amine is 1S/C4H4BrN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8) . Its canonical SMILES structure is C1=C(N=CN=C1Br)N .


Physical And Chemical Properties Analysis

6-Bromopyrimidin-4-amine has a molecular weight of 174.00 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0[2

Scientific Research Applications

Application 1: Synthesis of Pyrido[2,3-d]pyrimidines

  • Summary of the Application: 6-Bromopyrimidin-4-amine is used in the synthesis of 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines, which are key intermediates for the synthesis of various biologically active compounds .
  • Methods of Application: The process involves starting from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement. Microwave irradiation is used in the last two steps, which has been found to be a simple and efficient method for improving the yields and reducing the formation of undesirable by-products .
  • Results or Outcomes: A series of 21 new pyrido[2,3-d]pyrimidine derivatives was prepared in high yields (up to 98%) .

Application 2: Synthesis of Pyrrolo[2,3-d]pyrimidines

  • Summary of the Application: 6-Bromopyrimidin-4-amine is used in the synthesis of pyrrolo[2,3-d]pyrimidines, which show a wide range of biological activities such as antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory .
  • Methods of Application: CuCl and 6-methylpicolinic acid are used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines. NaI is utilized as an additive, which might activate the electrophile through conversion of aryl bromide into the corresponding aryl iodide .
  • Results or Outcomes: Highly substituted pyrrolo[2,3-d]pyrimidines were obtained in moderate to good yields .

Application 3: Synthesis of 6-Bromo-N-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4-amine

  • Summary of the Application: 6-Bromopyrimidin-4-amine is used in the synthesis of 6-Bromo-N-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4-amine .
  • Methods of Application: The process involves starting from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement. Microwave irradiation is used in the last two steps, which has been found to be a simple and efficient method for improving the yields and reducing the formation of undesirable by-products .
  • Results or Outcomes: The expected 6-Bromo-N-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4-amine was obtained at 200 W, 120 °C in only 3 min of irradiation in quantitative yields (94% after purification) .

Application 4: Synthesis of 4-Arylquinolines

  • Summary of the Application: 6-Bromopyrimidin-4-amine is used in the synthesis of 4-arylquinolines .
  • Methods of Application: The process involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 .
  • Results or Outcomes: The expected 4-arylquinolines were obtained .

Application 5: Synthesis of 4-Arylpyrimidines

  • Summary of the Application: 6-Bromopyrimidin-4-amine is used in the synthesis of 4-arylpyrimidines .
  • Methods of Application: The process involves activation of acetophenone-formamide conjugates .
  • Results or Outcomes: The expected 4-arylpyrimidines were obtained .

properties

IUPAC Name

6-bromopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTZYBZECZEMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671733
Record name 6-Bromopyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopyrimidin-4-amine

CAS RN

1159818-57-1
Record name 6-Bromopyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromopyrimidin-4-amine
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